REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[Cl:9].[C:31](=[O:32])([O-:33])[O-:34].[K+:35].[K+:36].[NH:10]1[CH2:11][CH2:12][CH:13]([CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21]([CH2:22][CH2:23][c:24]2[cH:25][n:26][cH:27][cH:28][cH:29]2)=[O:30])[CH2:14][CH2:15]1.[O:37]=[CH:38][N:39]([CH3:40])[CH3:41]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[N:10]1[CH2:11][CH2:12][CH:13]([CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21]([CH2:22][CH2:23][c:24]2[cH:25][n:26][cH:27][cH:28][cH:29]2)=[O:30])[CH2:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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O=C(CCc1cccnc1)NCCCCC1CCNCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCc1cccnc1)NCCCCC1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C(CCc1cccnc1)NCCCCC1CCN(C(=O)c2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |